molecular formula C12H18BNO4 B8260198 (3-((tert-Butoxycarbonyl)amino)-5-methylphenyl)boronic acid

(3-((tert-Butoxycarbonyl)amino)-5-methylphenyl)boronic acid

Cat. No.: B8260198
M. Wt: 251.09 g/mol
InChI Key: KGICTYJAEIGXKT-UHFFFAOYSA-N
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Description

(3-((tert-Butoxycarbonyl)amino)-5-methylphenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group at the meta position and a methyl group at the para position.

Properties

IUPAC Name

[3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO4/c1-8-5-9(13(16)17)7-10(6-8)14-11(15)18-12(2,3)4/h5-7,16-17H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGICTYJAEIGXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)NC(=O)OC(C)(C)C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((tert-Butoxycarbonyl)amino)-5-methylphenyl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Substituent Effects on Reactivity and Physicochemical Properties

Position and Nature of Substituents

3-Aminophenylboronic Acid (3APBA) Formula: C₆H₈BNO₂. Molecular Weight: 152.95 g/mol. Substituents: Unprotected amino group (meta). Key Differences: Lacks Boc protection and methyl group. The free amino group increases polarity but reduces stability under acidic conditions. Acts as a fluorophore due to conjugation between the aromatic ring and boronic acid .

(3-(Acetamidomethyl)phenyl)boronic Acid (3AAPBA) Formula: C₉H₁₂BNO₃. Molecular Weight: 200.01 g/mol. Substituents: Acetamidomethyl group (meta). Key Differences: The acetamidomethyl group provides moderate steric hindrance compared to Boc, altering solubility and electronic properties. Like 3APBA, it exhibits fluorophore characteristics .

(6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic Acid Formula: C₁₁H₁₇BN₂O₄. Molecular Weight: 252.08 g/mol. Substituents: Pyridine ring with Boc-amino (meta) and methyl (ortho). Key Differences: Pyridine’s nitrogen increases Lewis acidity of the boronic acid, enhancing reactivity in cross-coupling reactions compared to phenyl derivatives .

Electronic and Steric Effects
  • Electron-Withdrawing Groups (EWGs): Compounds like (3-cyano-5-(trifluoromethyl)phenyl)boronic acid (C₈H₅BF₃NO₂) feature EWGs (cyano, trifluoromethyl), which increase boronic acid’s Lewis acidity, facilitating faster coupling reactions .
  • Electron-Donating Groups (EDGs) :
    • The methyl group in the target compound is an EDG, reducing Lewis acidity but improving lipophilicity for biological applications .

Data Table: Comparative Analysis of Boronic Acid Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Key Applications
(3-((tert-Boc)amino)-5-methylphenyl)boronic acid C₁₂H₁₇BNO₄ ~251.06 Boc-amino, 5-methyl Drug synthesis, bioconjugation
3-Aminophenylboronic acid (3APBA) C₆H₈BNO₂ 152.95 Amino (meta) Fluorophore, sensor development
(3-(Acetamidomethyl)phenyl)boronic acid C₉H₁₂BNO₃ 200.01 Acetamidomethyl (meta) Biomedical research
(3-Cyano-5-(trifluoromethyl)phenyl)boronic acid C₈H₅BF₃NO₂ 220.94 Cyano, trifluoromethyl (meta, para) High-reactivity coupling reactions

Biological Activity

(3-((tert-Butoxycarbonyl)amino)-5-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C12H18BNO4\text{C}_{12}\text{H}_{18}\text{BNO}_4

This structure includes a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles, enhancing its utility in drug design.

1. Anticancer Activity

Boronic acids are recognized for their anticancer properties. Research indicates that certain boronic acid derivatives can inhibit proteasome activity, which is crucial for cancer cell survival. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines.

Table 1: Anticancer Activity of Boronic Acid Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound AMDA-MB-2310.126Inhibition of cell proliferation
Compound BMCF-717.02Apoptosis induction
This compoundTBDTBDTBD

Note: TBD indicates that specific values are yet to be determined.

2. Antibacterial Activity

Boronic acids have also been investigated for their antibacterial properties. They can inhibit bacterial enzymes such as β-lactamases, which are responsible for antibiotic resistance. Studies suggest that derivatives like this compound may enhance the efficacy of existing antibiotics.

Case Study: Inhibition of β-lactamases

A study explored the effectiveness of various boronic acid derivatives against different β-lactamase-producing bacteria. The findings indicated that some derivatives exhibited significant inhibition, suggesting potential as adjuvants in antibiotic therapy.

3. Antiviral Activity

Recent investigations into the antiviral properties of boronic acids have shown promise in targeting viral proteases and polymerases. This mechanism can potentially inhibit viral replication, making these compounds candidates for antiviral drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets through the boron atom's Lewis acid properties. This interaction can disrupt cellular processes such as protein degradation pathways and enzyme functions.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Table 2: In Vitro Efficacy Against Cancer Cell Lines

Cell LineTreatment Concentration (µM)Viability (%)
MDA-MB-2310.130
MCF10A1085

In Vivo Studies

Preclinical models have further validated the compound’s efficacy in reducing tumor growth and metastasis in xenograft models of breast cancer.

Q & A

Q. What are the established synthetic routes for (3-((tert-Butoxycarbonyl)amino)-5-methylphenyl)boronic acid, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Protection of the amino group : Introduce the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate under alkaline conditions to protect the amine functionality .

Boronic acid introduction : Utilize Suzuki-Miyaura coupling or directed ortho-metalation to install the boronic acid group on the aromatic ring. Solvent choice (e.g., THF or DMF) and palladium catalysts (e.g., Pd(PPh₃)₄) are critical for cross-coupling efficiency .

Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) ensures high purity (>97% by HPLC) .
Key factors affecting yield include temperature control (0–25°C), pH (alkaline conditions for Boc protection), and exclusion of moisture to prevent boronic acid decomposition .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify characteristic peaks:
  • Boc group: tert-butyl protons at δ 1.3–1.5 ppm (singlet) and carbonyl carbon at ~155 ppm .
  • Boronic acid: B–O vibrations at ~1340 cm⁻¹ in IR .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ expected at m/z 238.06 for C₁₁H₁₆BNO₄) .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>97%). Mobile phases often use acetonitrile/water with 0.1% formic acid .

Q. How should this boronic acid derivative be stored to maintain stability, and what decomposition products form under suboptimal conditions?

  • Methodological Answer :
  • Storage : Store at 0–6°C in airtight, moisture-free containers. Desiccants like silica gel are recommended to prevent hydrolysis .
  • Decomposition Pathways :
  • Hydrolysis of the boronic acid group generates phenol derivatives.
  • Boc group cleavage under acidic conditions releases CO₂ and forms primary amines, detectable via TLC (Rf shift) or LC-MS .

Advanced Research Questions

Q. What strategies can optimize Suzuki-Miyaura coupling efficiency using this boronic acid when encountering steric hindrance from the tert-butoxycarbonyl group?

  • Methodological Answer :
  • Catalyst Selection : Bulky ligands like SPhos or RuPhos enhance coupling with sterically hindered aryl halides. Pd(OAc)₂ with SPhos (2–5 mol%) in toluene/water mixtures improves yields .
  • Microwave-Assisted Synthesis : Short reaction times (30–60 min) at 80–100°C reduce side reactions .
  • Base Optimization : Use Cs₂CO₃ instead of K₂CO₃ to enhance solubility and reaction kinetics .

Q. How does the electron-withdrawing tert-butoxycarbonyl group influence the compound's reactivity in nucleophilic aromatic substitution reactions?

  • Methodological Answer :
  • Electronic Effects : The Boc group withdraws electron density via resonance, activating the aryl ring for nucleophilic attack at the para position relative to the boronic acid.
  • Experimental Validation : Competitive reactions with fluorinated aryl halides show accelerated substitution rates compared to non-Boc-protected analogs. Kinetic studies (via ¹⁹F NMR) quantify activation effects .

Q. What design considerations are critical when incorporating this boronic acid into PROTAC molecules targeting specific ubiquitin-proteasome pathways?

  • Methodological Answer :
  • Linker Length/Flexibility : Ethylene glycol or alkyl chains (C3–C6) balance solubility and binding to E3 ligases .
  • Boronic Acid as Warhead : The boronic acid moiety binds covalently to proteasome catalytic threonine residues, enhancing target degradation. Confirm binding via competitive assays (e.g., with bortezomib) .
  • In Vivo Stability : PEGylation or encapsulation in liposomes mitigates rapid renal clearance observed in pharmacokinetic studies .

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